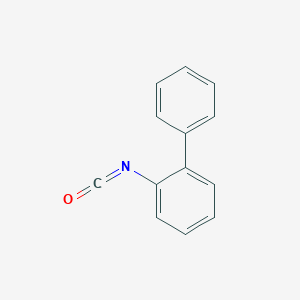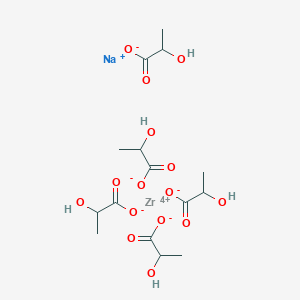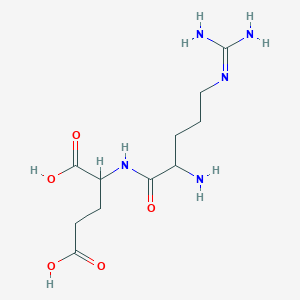
H-arg-glu-OH
Descripción general
Descripción
The compound H-arg-glu-OH, which appears to be a dipeptide composed of the amino acids arginine (Arg) and glutamic acid (Glu), is not directly studied in the provided papers. However, the individual amino acids and their effects on various biological and chemical processes are discussed. For instance, arginine is known to induce hydroxyapatite (HA) precipitation faster and in larger amounts than glutamic acid when bound to carboxylated graphene oxide (CGO) in simulated body fluids, due to its ability to attract both Ca2+ and PO4^3- ions . Glutamic acid, being negatively charged, exposes carboxyl groups only, which affects its interaction with ions differently compared to arginine . Additionally, arginine is a key intermediate in the biosynthesis of hydroxyarginine, an important compound for the production of the antibiotic viomycin .
Synthesis Analysis
The synthesis of related compounds involves complex multi-enzyme cascades and protein engineering, as demonstrated in the production of 3-hydroxyarginine (3-OH-Arg), where L-Arg and L-Glu are used as substrates . The optimization of substrate molar ratios and the establishment of a fed-batch process have led to the highest biosynthetic yield of 3-OH-Arg to date, indicating a promising strategy for the commercial production of hydroxylated amino acids .
Molecular Structure Analysis
The molecular structure of peptides containing arginine and glutamic acid is crucial for their biological function. For example, the ginseng tetrapeptide H-L-Val-γ-D-Glu-D-Arg-Gly-OH has a rigid backbone based on intramolecular hydrogen bonds, which is determined using NMR and computational techniques . This rigid structure is essential for the peptide's biological activity.
Chemical Reactions Analysis
The reactivity of amino acids like arginine and glutamic acid in peptides can be influenced by the presence of protecting groups and the conditions of peptide synthesis. For instance, the introduction of the γ-t-butyl ester of glutamic acid and the use of mild acid catalysis for the removal of protecting groups are strategies employed to improve the synthesis of peptides like the decapeptide H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly-OH .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids and their derivatives can significantly impact their applications. For example, hydroxylated graphene (G-OH), which contains hydroxyl groups, exhibits excellent biocompatibility, reversible changes in wettability and electrical conductivity, and provides a favorable microenvironment for cell adhesion and proliferation . These properties are essential for the potential use of such materials in biomedical applications like bone, vessel, and skin regeneration .
Aplicaciones Científicas De Investigación
Oxidation of Amino Acid Derivatives : The study by Uranga et al. (2018) explores the oxidation of amino acid derivatives, including H-arg-glu-OH, by hydroxyl radicals (•OH). This oxidation process is significant in understanding the behavior of amino acids under oxidative stress conditions and can be applicable in studying metabolic processes and drug development (Uranga et al., 2018).
Hydrogen-Bond Structures in Proteins : Takei et al. (2008) investigated the hydrogen-bond structures of carboxylic groups in proteins, including those involving amino acids like Glu. Understanding these structures is crucial for deciphering enzyme mechanisms and protein functions, impacting fields like biochemistry and pharmacology (Takei et al., 2008).
Production of Hydroxyarginine : Mao et al. (2020) demonstrated a biocatalytic approach for producing 3-Hydroxyarginine, a key intermediate in synthesizing antibiotics like viomycin. This research highlights the potential of using H-arg-glu-OH derivatives in antibiotic synthesis and biotechnological applications (Mao et al., 2020).
Cytoskeletal and Nuclear Matrix Protein Expression : Khavinson et al. (2012) discovered that the tetrapeptide H-Ala-Glu-Asp-Arg-OH can enhance the expression of cytoskeletal and nuclear matrix proteins. This finding is significant in cell biology and may have implications in developing treatments for diseases related to cell proliferation and apoptosis (Khavinson et al., 2012).
Antibacterial Activity Enhancement : Xing et al. (2018) researched the G-quadruplex/hemin complex, which can catalyze the decomposition of H2O2 to generate hydroxyl radicals. This reaction has high antibacterial performance, indicating potential applications of H-arg-glu-OH derivatives in developing novel antibacterial treatments (Xing et al., 2018).
Transport Mechanism in Lactose Permease : Sahin-Tóth and Kaback (2001) explored the role of amino acids, including Arg and Glu, in the transport mechanism of the lactose permease of Escherichia coli. This research contributes to our understanding of molecular mechanisms in membrane transport proteins, which is vital for pharmacology and molecular biology (Sahin-Tóth & Kaback, 2001).
Redox Homeostasis and Signaling : Albrecht et al. (2011) used genetically encoded redox probes to map the glutathione redox potential and hydrogen peroxide in Drosophila. Their findings provide insights into redox homeostasis and signaling, which are crucial in understanding oxidative stress and related diseases (Albrecht et al., 2011).
Safety And Hazards
Direcciones Futuras
Arginine and its salts, including “H-arg-glu-OH”, have been used in research and in approved protein injectables due to their unique properties . They are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The use of arginine as a viscosity reducer and protein stabilizer in high concentration formulations is expected to be a future trend in the biopharmaceutical industry .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKJBCPRWWGPEY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
H-arg-glu-OH | |
CAS RN |
15706-89-5 | |
| Record name | L-Arginyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



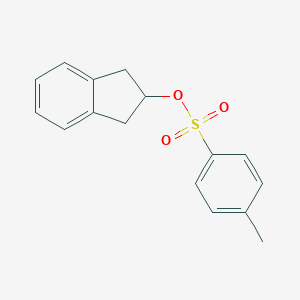
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
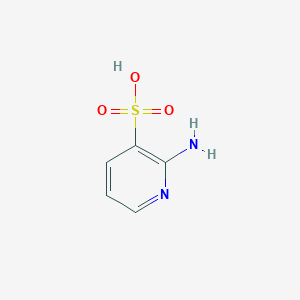
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
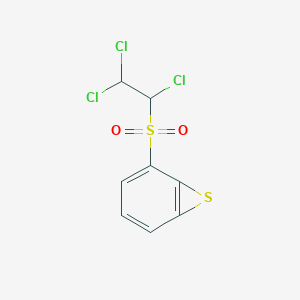
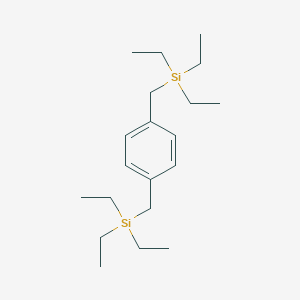
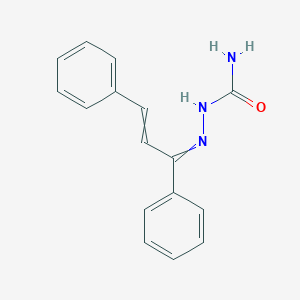
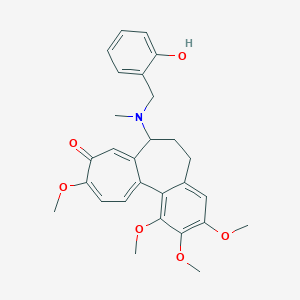
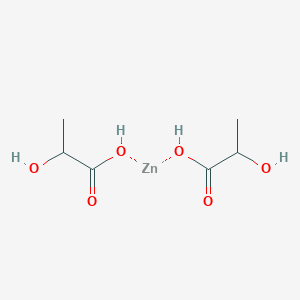
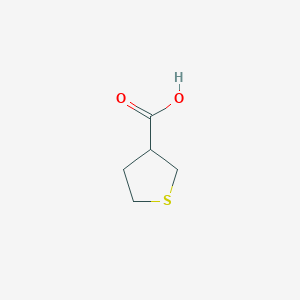
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
